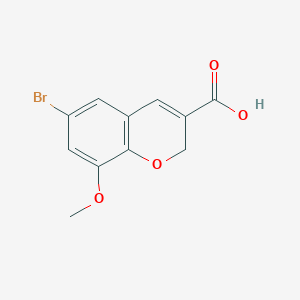

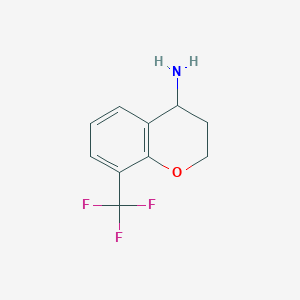

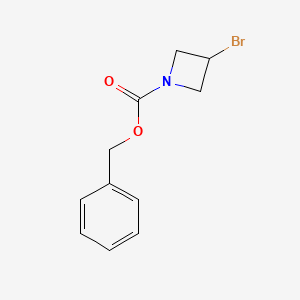

![molecular formula C11H12N4 B1340937 4-(吡啶-4-基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶 CAS No. 7271-08-1](/img/structure/B1340937.png)

4-(吡啶-4-基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine derivatives, such as 4-Pyrrolidinylpyridine and 4-Pyridylnicotinamide , are of significant interest in the field of chemistry due to their unique properties and potential applications. They often serve as key components in various chemical reactions and have been used in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and varies depending on the specific compound. For instance, the synthesis of pyridines can involve the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Other methods include the use of palladium-catalyzed processes .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. For example, the molecule of 4-Pyrrolidinylpyridine consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .

Chemical Reactions Analysis

Pyridine derivatives are involved in a variety of chemical reactions. For instance, they can undergo reactions with carbonyl compounds to furnish dihydrofuran derivatives . They can also participate in cross-coupling reactions with aryl bromides .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary. For example, 4-Pyrrolidinylpyridine is a white solid and has a pKa value of 9.58, making it more basic than dimethylaminopyridine .

科学研究应用

P2X7 Receptor Antagonism

A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives, including compounds similar in structure to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as potent P2X7 receptor antagonists. This research led to the identification of a specific compound with significant oral bioavailability, low to moderate clearance, and acceptable safety margins in rats. The compound also exhibited a unique cytochrome P450 (CYP) profile, showing regioselective inhibition of midazolam CYP3A metabolism (Swanson et al., 2016).

VEGFR-2 Kinase Inhibition

A novel class of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones was identified as potent VEGFR-2 kinase inhibitors. This research involved the synthesis and evaluation of various (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters for their inhibitory activity on VEGFR-2 kinase, highlighting the therapeutic potential of these compounds in cancer treatment (Han et al., 2012).

Crystallographic Analysis

The crystallographic analysis of related imidazo[4,5-c]pyridine derivatives has contributed significantly to understanding the structural basis of their biological activity. For instance, the study of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate provided insights into the molecular conformation and crystal packing, which is crucial for designing compounds with optimized pharmacokinetic properties (Hjouji et al., 2016).

Vibrational Spectroscopy and Molecular Structure

Studies on the molecular structure and vibrational spectroscopy of imidazo[4,5-c]pyridine derivatives, including DFT quantum chemical calculations and XRD studies, have provided valuable insights into the electronic structure and potential energy distribution. This research aids in understanding the physicochemical properties of these compounds, which is vital for their application in drug design (Lorenc et al., 2008).

Anti-Tuberculosis Activity

One-pot synthesis of imidazo[4,5-b]pyridines, also related to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, has shown promise as novel therapeutic agents against M. tuberculosis. This research focused on the inhibitors of Lumazine synthase, revealing several compounds with significant in vitro anti-tubercular activity, offering a new avenue for tuberculosis treatment (Harer & Bhatia, 2015).

安全和危害

未来方向

属性

IUPAC Name |

4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBFZHROWYDVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585887 |

Source

|

| Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

CAS RN |

7271-08-1 |

Source

|

| Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

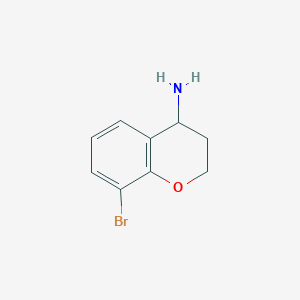

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)